(3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate
Description
The compound "(3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate" is a synthetic coumarin derivative characterized by a central chromen-4-one (coumarin) core substituted with two 4-methoxybenzoate ester groups. Its structure combines the bioactive coumarin scaffold with methoxy-aromatic moieties, which are frequently associated with enhanced solubility and pharmacological activity, such as antioxidant or anti-inflammatory effects . The ester linkages and methoxy groups likely influence its reactivity, metabolic stability, and interactions with biological targets .
Properties
IUPAC Name |
[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-chromen-3-yl]methyl 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-31-20-11-7-18(8-12-20)25(29)34-16-27(15-33-23-6-4-3-5-22(23)24(27)28)17-35-26(30)19-9-13-21(32-2)14-10-19/h3-14H,15-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDMDIKBKFLHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2(COC3=CC=CC=C3C2=O)COC(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate belongs to the class of chromene derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Chromene Derivatives
Chromenes are a class of heterocyclic compounds characterized by their unique structural framework, which includes a chromene moiety. They exhibit a wide range of biological properties, including:
- Anticancer Activity: Many chromene derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties: They possess antibacterial and antifungal activities against various pathogens.
- Anti-inflammatory Effects: Some derivatives demonstrate the ability to reduce inflammation and associated symptoms.
Table 1: Summary of Biological Activities of Chromene Derivatives
| Activity Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | 3-Methyl-4-oxo derivatives | Induction of apoptosis and cell cycle arrest |
| Antimicrobial | Chromene sulfonamide hybrids | Disruption of microbial cell wall synthesis |
| Anti-inflammatory | Various chromene analogs | Inhibition of pro-inflammatory cytokines |
Anticancer Activity
Research indicates that the compound this compound exhibits significant anticancer properties. A study conducted on various human tumor cell lines demonstrated that this compound effectively inhibits cell proliferation. The mechanism involves the induction of apoptosis and disruption of microtubule dynamics, which are crucial for cell division.
Case Study: In Vitro Evaluation
In vitro studies have shown that this compound has an IC50 value comparable to established chemotherapeutics. For instance, in a study involving triple-negative breast cancer (TNBC) cells, the compound inhibited cell growth significantly while sparing normal cells, indicating its selectivity and potential as a targeted therapy .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory cytokines and signaling pathways, it could provide therapeutic benefits in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have indicated that modifications to the chromene structure can significantly influence biological activity. For example:
- Substituents on the benzoyl group can enhance anticancer activity.
- Alkylation at specific positions may improve selectivity against cancer cells while reducing toxicity to normal cells.
Table 2: SAR Insights for Chromene Derivatives
| Modification Type | Effect on Activity |
|---|---|
| Benzoyl substituents | Increased anticancer potency |
| Alkyl chain length | Enhanced selectivity |
| Functional group variations | Altered solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs from the provided evidence and literature:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity : The target compound exhibits higher molecular weight and complexity compared to natural coumarins like scopoletin due to its dual esterified methoxybenzoate groups. This likely enhances its lipophilicity and binding affinity to hydrophobic targets .
Synthetic Pathways :
- The synthesis of C3 involves oxidation (meta-chloroperoxybenzoic acid) and hydrolysis (KOH), suggesting that similar steps could apply to the target compound’s esterification.
- Compound 5l uses trichlorotriazine as a core, highlighting divergent synthetic strategies compared to the coumarin-based target.
Bioactivity Context: While natural coumarins are known to modulate ferroptosis (a form of cell death) in cancer cells , the target compound’s bioactivity remains unverified in the provided evidence. Its methoxy groups may reduce metabolic degradation compared to hydroxylated analogs .
Pharmacological and Physicochemical Insights
Table 2: Hypothetical Pharmacokinetic Parameters
Critical Analysis :
- The methoxy groups in the target compound may improve metabolic stability over natural coumarins, aligning with trends observed in 5l .
Q & A
Basic: What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the chromenone core via condensation of 4-methoxybenzaldehyde derivatives with 4-hydroxycoumarin under acidic or basic conditions.
- Step 2: Esterification of the hydroxyl group on the chromenone core with 4-methoxybenzenecarboxylic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
- Critical Parameters:
- Temperature: Optimal reaction temperatures (e.g., 60–80°C) prevent side reactions like hydrolysis of ester linkages.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Purification: Column chromatography or preparative HPLC is essential to isolate the final product from unreacted starting materials or byproducts .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
Answer:
- Primary Techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the positions of methoxy, ester, and chromenone groups. For example, the carbonyl signal (C=O) of the chromenone appears at ~175–180 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- IR Spectroscopy: Identifies ester (C=O stretch at ~1720 cm⁻¹) and chromenone (C=O at ~1650 cm⁻¹) functional groups.
- Resolving Contradictions:
- X-ray Crystallography: Provides definitive structural confirmation if crystalline forms are obtainable .
- Cross-Validation: Compare data with structurally analogous chromenone derivatives (e.g., methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate) to identify consistent spectral patterns .
Advanced: How can computational chemistry aid in predicting the reactivity and interaction of this compound with biological targets?
Answer:
- Reactivity Prediction:
- DFT Calculations: Determine electron density maps to identify nucleophilic/electrophilic sites. For example, the methoxy groups’ electron-donating effects stabilize the chromenone core during oxidation .
- Molecular Dynamics (MD): Simulate solvation effects on ester bond stability in aqueous environments.
- Biological Interactions:
- Docking Studies: Model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The chromenone core may bind to hydrophobic pockets, while ester groups participate in hydrogen bonding .
Advanced: What strategies exist for resolving contradictions in biological activity data across different studies involving chromenone derivatives?
Answer:
- Standardized Assays: Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize activity metrics.
- Metabolomic Profiling: Identify metabolic byproducts that may explain variability in activity. For example, cytochrome P450-mediated oxidation of methoxy groups can alter bioavailability .
- Meta-Analysis: Compare data from structurally related compounds (e.g., 4-(4-chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen derivatives) to isolate substituent-specific effects .
Advanced: What are the key considerations in designing experiments to study the oxidative stability of the methoxy groups in this compound?
Answer:
- Experimental Design:
- Analytical Tools:
- LC-MS/MS: Detect transient intermediates like quinone methides formed during oxidation.
- EPR Spectroscopy: Identify free radicals generated during methoxy group cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
